N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19(2)12(10-18-16(22)20-8-7-17-15(20)21)14-9-11-5-3-4-6-13(11)23-14/h3-6,9,12H,7-8,10H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKQZVCQBXYHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)N1CCNC1=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed coupling reactions.
Introduction of the Dimethylamino Group: This step often involves the alkylation of a precursor compound with dimethylamine under basic conditions.
Formation of the Imidazolidine-1-carboxamide Moiety: This can be achieved through the reaction of an appropriate amine with an isocyanate or carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amines derived from the imidazolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The dimethylaminoethyl chain is shared with SzR-105, but the imidazolidine carboxamide replaces the hydroxyquinoline group, likely altering metabolic pathways (e.g., susceptibility to cytochrome P450 enzymes).
Molecular Weight: At ~358.43 g/mol, the compound is comparable to the morpholine-containing quinoline derivative (358.43 g/mol), suggesting similar challenges in blood-brain barrier penetration.
Pharmacological and Functional Comparisons
- SzR-105: Demonstrated activity in modulating kynurenine pathway enzymes, with implications for neuroinflammatory diseases . The hydroxyquinoline group may chelate metal ions, a property absent in the benzofuran derivative.
- Morpholinomethyl-Quinoline Derivative: The morpholine group enhances solubility and may improve binding to targets requiring polar interactions (e.g., kinases). In contrast, the benzofuran-imidazolidine compound’s rigid structure could favor allosteric modulation.
- Pyrrolidine Derivative: The pyrrolidine substituent, a cyclic amine, may confer improved bioavailability compared to linear dimethylamino chains due to reduced cationic charge at physiological pH .
Metabolic and Stability Considerations
- The benzofuran-imidazolidine compound’s imidazolidine ring may confer resistance to hydrolysis compared to esters or amides in quinoline derivatives.
- Quinoline-based compounds (e.g., SzR-105) are prone to glucuronidation at the hydroxyl group, a metabolic pathway less likely in the benzofuran analog.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the presence of a benzofuran moiety and an imidazolidine core. Its molecular formula is , with a molecular weight of 320.38 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 1421373-65-0 |
Anticancer Properties
Recent studies have highlighted the anticancer activity of benzofuran derivatives, including this compound. Research indicates that compounds with a benzofuran scaffold exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HCC1806 (breast cancer) cells.
Case Study:
A study conducted by researchers evaluated several benzofuran-based chalcone derivatives for their anticancer activity. Among these, one derivative demonstrated an IC50 value of 5.93 μmol/L against HCC1806 cells, indicating potent cytotoxicity. The mechanism involved the induction of apoptosis, which was confirmed through flow cytometry analysis showing increased apoptotic cell populations at higher concentrations .
The biological activity of this compound is believed to be mediated through several mechanisms:
- VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro assays revealed that the compound exhibited an inhibitory rate of 38% at a concentration of 100 μM .
- Induction of Apoptosis : The compound effectively triggers apoptosis in cancer cells. In the aforementioned study, the proportion of apoptotic cells increased significantly with higher concentrations, demonstrating a dose-dependent relationship .
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to VEGFR-2, suggesting that it may serve as a lead compound for developing new VEGFR inhibitors .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with other known benzofuran derivatives is illustrated below:
| Compound Name | IC50 (μmol/L) | Target Mechanism |
|---|---|---|
| N-[2-(1-benzofuran-2-yl)-...] | 5.93 | VEGFR-2 Inhibition |
| Benzofuran Derivative A | 10.5 | Apoptosis Induction |
| Benzofuran Derivative B | 8.3 | Cell Cycle Arrest |
Q & A
Q. What synthetic methodologies are effective for preparing N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide?
A typical synthesis involves reacting benzofuran-containing intermediates with substituted carboxamide precursors under reflux conditions. For example, ethanol with glacial acetic acid as a catalyst is used for condensation reactions, followed by purification via recrystallization (e.g., methanol or ethanol) . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing molar ratios (e.g., 1:1.5 stoichiometry) to maximize yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization requires multi-spectral analysis:
Q. What in vitro biological assays are suitable for evaluating its antimicrobial potential?
Use standardized protocols like:
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- Incubate the compound in buffers (pH 3–9) at 25°C–40°C for 24–72 hours.
- Monitor degradation via HPLC, comparing retention times and peak areas to fresh samples .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Recrystallization : Use methanol or ethanol for high-purity isolation.
- Column chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for complex mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Modify substituents : Replace the dimethylamino group with other amines (e.g., pyrrolidino) to assess impact on antimicrobial potency.
- Introduce electron-withdrawing groups (e.g., nitro) on the benzofuran ring to enhance interactions with bacterial enzymes .
Q. What crystallographic techniques elucidate its 3D structure and intermolecular interactions?
- Single-crystal X-ray diffraction : Resolve bond lengths/angles and hydrogen-bonding networks (e.g., benzofuran stacking interactions).
- Compare with analogous structures in databases like Cambridge Structural Database .
Q. How do cheminformatic tools predict its pharmacokinetic and toxicity profiles?
- Use SwissADME to predict logP, bioavailability, and blood-brain barrier permeability.
- Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks based on structural alerts .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Q. What in vivo models are appropriate for preclinical evaluation of its neuropharmacological effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
